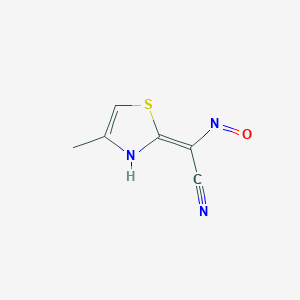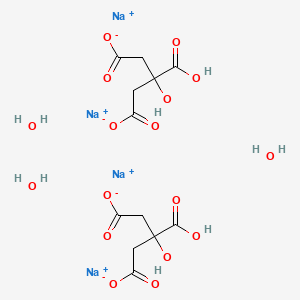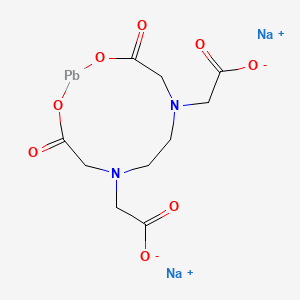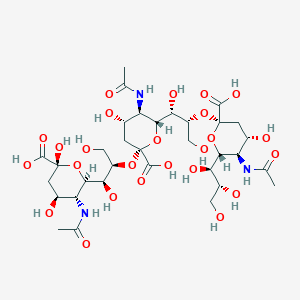
2-Methoxyethylammonium iodide
Descripción general
Descripción
2-Methoxyethylammonium iodide is a useful research compound. Its molecular formula is C3H10INO and its molecular weight is 203.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2-Methoxyethylammonium iodide shows significant activity against myeloma cell lines and primary myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma patients (Witzig, 2002).
Silver iodide complexes, including those with 2-Methoxyethylammonium iodide, effectively create radiopaque poly(2-hydroxyethyl methacrylate) particles. These particles are non-toxic and useful in imaging techniques without affecting cell growth (Horák, Červinka, & Půža, 1998).
2-Carbomethoxynorbornene, which can be related to 2-Methoxyethylammonium iodide, effectively promotes Pd(II)-catalyzed meta-C(sp(2))-H alkylation and arylation of amides with various alkyl iodides (Shen, Wang, Wang, Zhu, & Yu, 2015).
Deprotonative metalation of aromatic compounds using mixed lithium-iron combinations, including 2-Methoxyethylammonium iodide, can produce dimers, with iodine being an effective electrophile for trapping metalated compounds (Nagaradja, Chevallier, Roisnel, Jouikov, & Mongin, 2012).
The cloud point of poly[2-(dimethylamino)ethyl methacrylate] aqueous solutions can be finely tuned with the presence of components like 2-Methoxyethylammonium iodide. The molar mass and degree of quaternization affect the cloud point (Yáñez‐Macías, Alvarez-Moises, Perevyazko, Lezov, Guerrero‐Santos, Schubert, & Guerrero‐Sanchez, 2017).
5′-Methoxy-2′-hydroxy-N-methyl-4-stilbazolium (IId) iodide, a compound related to 2-Methoxyethylammonium iodide, shows particular adsorption characteristics and undergoes two one-electron steps of reduction at lower pH values (Zuman & Szyper, 1977).
o-MeO-DMBI-I, a variant of 2-Methoxyethylammonium iodide, is a promising air-stable n-type dopant for organic semiconductor thin films, showing potential for various organic electronic devices (Wei, Menke, Naab, Leo, Riede, & Bao, 2012).
Propiedades
IUPAC Name |
2-methoxyethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXFIYEBSXILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-(2-Decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole-3-ylidene]-1-(2-decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole](/img/structure/B8208704.png)
![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)





![4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol](/img/structure/B8208778.png)

